8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrazine ring . This method is catalyst-free and eco-friendly, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be adapted for larger scales, provided the reaction conditions are optimized for industrial equipment.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrazine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives with various functional groups.
Scientific Research Applications
8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting the growth of cancer cells. Molecular docking studies have confirmed its binding affinity to these targets, similar to known inhibitors like foretinib .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyrazine core but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of a pyrazine ring.
Uniqueness: 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents.
Properties
Molecular Formula |
C8H11F3N4 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H11F3N4/c1-2-5-6-13-14-7(8(9,10)11)15(6)4-3-12-5/h5,12H,2-4H2,1H3 |
InChI Key |
ADESKFUWZPXYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=NN=C(N2CCN1)C(F)(F)F |
Origin of Product |
United States |
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